N-(3,4-difluorophenyl)-4-methyl-N-[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide
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Overview
Description
N-(3,4-DIFLUOROPHENYL)-4-METHYL-N-[(4-METHYL-3-NITROPHENYL)SULFONYL]-3-NITRO-1-BENZENESULFONAMIDE is a complex organic compound characterized by its unique structural features, including difluorophenyl, nitrophenyl, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIFLUOROPHENYL)-4-METHYL-N-[(4-METHYL-3-NITROPHENYL)SULFONYL]-3-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. Key steps include:
Formation of the Difluorophenyl Intermediate:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIFLUOROPHENYL)-4-METHYL-N-[(4-METHYL-3-NITROPHENYL)SULFONYL]-3-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid.
Major Products
Amines: From the reduction of nitro groups.
Halogenated Compounds: From halogenation reactions.
Scientific Research Applications
N-(3,4-DIFLUOROPHENYL)-4-METHYL-N-[(4-METHYL-3-NITROPHENYL)SULFONYL]-3-NITRO-1-BENZENESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Material Science: Its unique structural features make it a candidate for the development of advanced materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of N-(3,4-DIFLUOROPHENYL)-4-METHYL-N-[(4-METHYL-3-NITROPHENYL)SULFONYL]-3-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound’s sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DIFLUOROPHENYL)-4-METHYL-3-NITROBENZAMIDE: Shares the difluorophenyl and nitrobenzamide groups.
N-[(3,4-DIFLUOROPHENYL)METHYL]-4-(TRIFLUOROMETHOXY)ANILINE: Contains similar difluorophenyl and trifluoromethoxy groups.
Uniqueness
N-(3,4-DIFLUOROPHENYL)-4-METHYL-N-[(4-METHYL-3-NITROPHENYL)SULFONYL]-3-NITRO-1-BENZENESULFONAMIDE is unique due to its combination of difluorophenyl, nitrophenyl, and benzenesulfonamide groups, which confer specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C20H15F2N3O8S2 |
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Molecular Weight |
527.5 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-4-methyl-N-(4-methyl-3-nitrophenyl)sulfonyl-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C20H15F2N3O8S2/c1-12-3-6-15(10-19(12)23(26)27)34(30,31)25(14-5-8-17(21)18(22)9-14)35(32,33)16-7-4-13(2)20(11-16)24(28)29/h3-11H,1-2H3 |
InChI Key |
HXHFARWRJXTBJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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